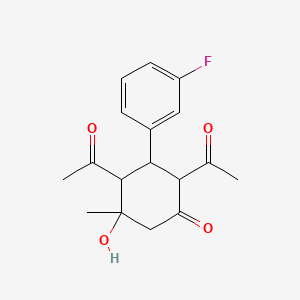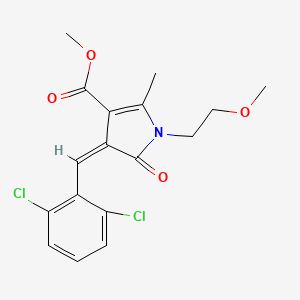
2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone, also known as FDP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. FDP is a derivative of ketamine, a well-known anesthetic drug. However, FDP has shown to have unique properties that make it a promising candidate for the treatment of various neurological disorders.
作用机制
The exact mechanism of action of 2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone is not fully understood. However, it is believed to act on the glutamatergic system, which is involved in the regulation of mood, cognition, and behavior. 2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone is thought to enhance the activity of NMDA receptors, which are important for learning and memory processes. Additionally, 2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Biochemical and Physiological Effects:
2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone has been shown to have several biochemical and physiological effects. In addition to its antidepressant and anxiolytic properties, 2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone has been reported to have analgesic effects, reduce inflammation, and improve cognitive function. 2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone has also been shown to have a low toxicity profile, which makes it a safer alternative to other drugs that have similar effects.
实验室实验的优点和局限性
2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone has several advantages for lab experiments. Its synthesis is well-established, and its purity and stability have been thoroughly tested. 2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone is also relatively easy to administer to animals, and its effects can be measured using various behavioral and biochemical assays. However, 2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone has some limitations as well. Its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, 2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone has not been extensively tested in humans, which limits its potential clinical applications.
未来方向
There are several future directions for research on 2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone. One area of interest is its potential use in the treatment of post-traumatic stress disorder (PTSD). Preliminary studies have shown that 2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone can reduce symptoms of PTSD in animal models, and it has been suggested that it could have similar effects in humans. Another area of interest is its potential use in the treatment of chronic pain. 2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone has been shown to have analgesic effects, and it has been suggested that it could be a safer alternative to other drugs that have similar effects. Additionally, research on 2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone could lead to a better understanding of the glutamatergic system and its role in neurological disorders.
合成方法
2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone can be synthesized through a multistep process that involves the reaction of 3-fluoroaniline with cyclohexanone, followed by several chemical transformations that result in the final product. The synthesis of 2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone has been described in detail in scientific literature, and its purity and stability have been thoroughly tested.
科学研究应用
2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its use as an antidepressant and anxiolytic agent. Studies have shown that 2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone can alleviate symptoms of depression and anxiety in animal models, and it has been suggested that it could have similar effects in humans.
属性
IUPAC Name |
2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FO4/c1-9(19)14-13(21)8-17(3,22)16(10(2)20)15(14)11-5-4-6-12(18)7-11/h4-7,14-16,22H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXOLZVGXFGWAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(C(C(CC1=O)(C)O)C(=O)C)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-{[4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}benzoate](/img/structure/B5113495.png)
![1-[2-(4-chlorophenyl)ethyl]-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone](/img/structure/B5113503.png)
![N~2~-(4-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5113514.png)
![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,4-dimethylbenzamide](/img/structure/B5113525.png)
![methyl 4-(1-ethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B5113529.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5113537.png)
![1-[(4-methyl-3-nitrophenyl)sulfonyl]indoline](/img/structure/B5113544.png)


![7-(cyclohexylamino)-2-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5113559.png)

![(3-{3-[3-(3-fluoro-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}propyl)dimethylamine](/img/structure/B5113575.png)